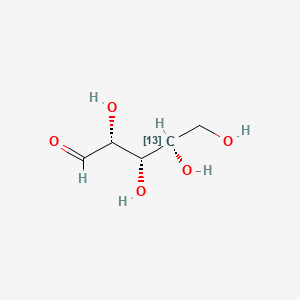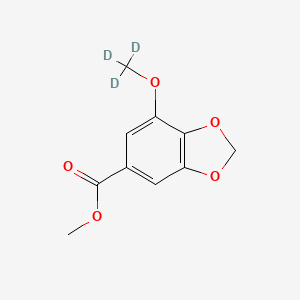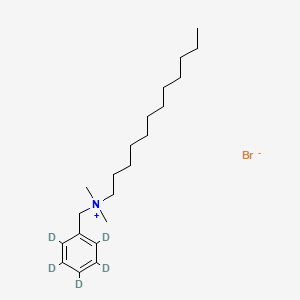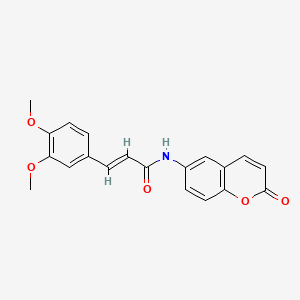
hCAXII-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hCAXII-IN-1 is a compound known for its selective inhibition of tumor-related subtypes of human carbonic anhydrase IX and XII. These enzymes are involved in various physiological processes, including pH regulation and ion transport, and are overexpressed in certain types of cancer. The selective inhibition of these enzymes by this compound makes it a promising candidate for the development of novel cancer therapeutic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hCAXII-IN-1 involves the preparation of pyrazole-based benzene sulfonamides. The synthetic route typically includes the following steps:
Formation of pyrazole core: This involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.
Sulfonamide formation: The pyrazole derivative is then reacted with a sulfonyl chloride to form the sulfonamide group.
Coupling with benzene derivative: The final step involves coupling the sulfonamide with a benzene derivative under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
hCAXII-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups such as sulfonamides and pyrazoles. These reactions can include:
Nucleophilic substitution: Where a nucleophile replaces a leaving group in the molecule.
Electrophilic substitution: Where an electrophile replaces a hydrogen atom in the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Sulfonyl chlorides: For the formation of sulfonamide groups.
Hydrazine: For the formation of the pyrazole ring.
Benzene derivatives: For coupling reactions.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modifications to the pyrazole or benzene rings, which can alter the compound’s inhibitory activity and selectivity .
Scientific Research Applications
hCAXII-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying the inhibition of carbonic anhydrases and for developing new synthetic methodologies.
Biology: Employed in studies to understand the role of carbonic anhydrases in physiological processes and disease states.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers that overexpress carbonic anhydrase IX and XII.
Industry: Utilized in the development of diagnostic tools and assays for detecting carbonic anhydrase activity
Mechanism of Action
hCAXII-IN-1 exerts its effects by selectively inhibiting the activity of human carbonic anhydrase IX and XII. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, which is crucial for maintaining pH balance in tissues. By inhibiting these enzymes, this compound disrupts the pH regulation in cancer cells, leading to reduced cell proliferation and increased cell death .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma and other conditions.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications.
Dorzolamide: Used in the treatment of elevated intraocular pressure
Uniqueness of hCAXII-IN-1
This compound is unique due to its selective inhibition of tumor-related subtypes of carbonic anhydrase IX and XII, making it a promising candidate for cancer therapy. Unlike other inhibitors, this compound has shown higher selectivity and potency towards these specific isoforms, which are overexpressed in certain cancers .
Properties
Molecular Formula |
C20H17NO5 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-oxochromen-6-yl)prop-2-enamide |
InChI |
InChI=1S/C20H17NO5/c1-24-17-7-3-13(11-18(17)25-2)4-9-19(22)21-15-6-8-16-14(12-15)5-10-20(23)26-16/h3-12H,1-2H3,(H,21,22)/b9-4+ |
InChI Key |
VTURXSGSWBEJIN-RUDMXATFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



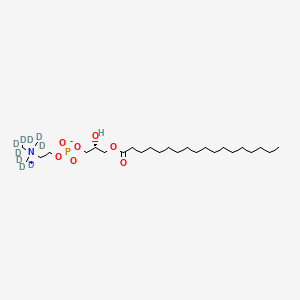
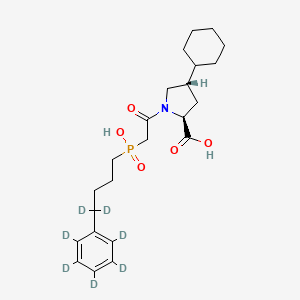

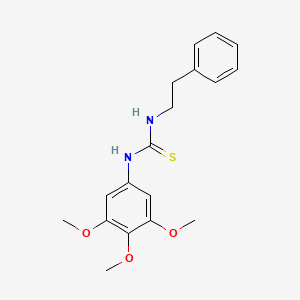

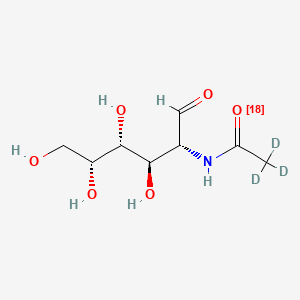
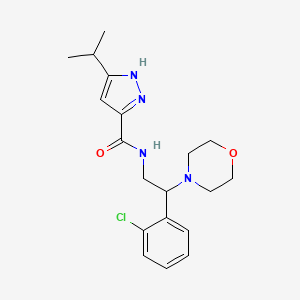

![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)

